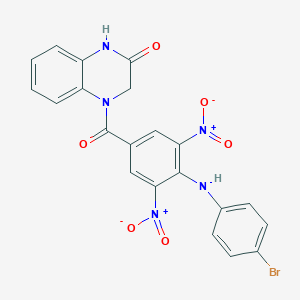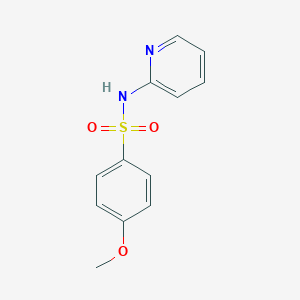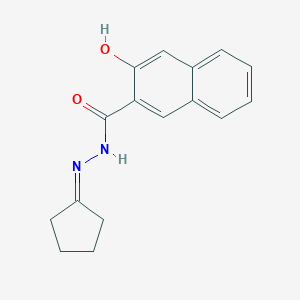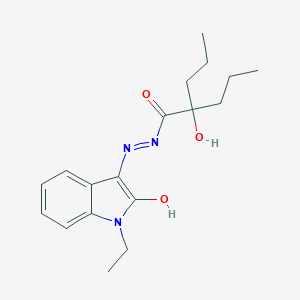
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as BDHQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BDHQ is a quinoxaline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of enzymes such as tyrosinase and topoisomerase II. Tyrosinase is an enzyme involved in the synthesis of melanin, and its inhibition by 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can lead to skin whitening effects. Topoisomerase II is an enzyme involved in DNA replication and repair, and its inhibition by 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can lead to anticancer effects.
Biochemical and Physiological Effects:
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been reported to have various biochemical and physiological effects, including antimicrobial, antioxidant, and anticancer properties. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has also been reported to have antioxidant properties, which can protect cells from oxidative damage. In addition, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to have anticancer properties, which can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using different methods, and it is stable under various conditions. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can also be modified to introduce different functional groups, which can be used for various applications. However, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one also has some limitations for lab experiments, including its toxicity and limited solubility in water. 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be toxic to cells at high concentrations, and its limited solubility in water can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. New synthesis methods can improve the yield and purity of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one and reduce the use of toxic reagents. The investigation of its mechanism of action can provide insights into its biological activity and lead to the development of new drugs. The exploration of its potential applications in various fields can lead to the discovery of new materials and technologies.
Synthesemethoden
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using different methods, including the reaction of 3,4-dihydroquinoxalin-2(1H)-one with 4-(4-aminophenyl)-3,5-dinitrobenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 4-(4-bromophenylamino)-3,5-dinitrobenzoic acid with 3,4-dihydroquinoxalin-2(1H)-one in the presence of a coupling reagent such as EDC and NHS. The yield of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one using these methods is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been reported to have antimicrobial, antioxidant, and anticancer properties. In materials science, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In analytical chemistry, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been used as a fluorescent probe for the detection of metal ions and as a chiral selector for the separation of enantiomers.
Eigenschaften
IUPAC Name |
4-[4-(4-bromoanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN5O6/c22-13-5-7-14(8-6-13)23-20-17(26(30)31)9-12(10-18(20)27(32)33)21(29)25-11-19(28)24-15-3-1-2-4-16(15)25/h1-10,23H,11H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONNJDQQLWDZFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512314.png)

![1-Benzyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512321.png)
![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B512322.png)





![6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B512344.png)
